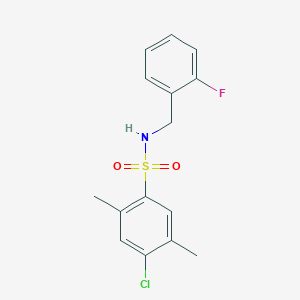![molecular formula C21H23N3O2 B4651070 1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4651070.png)
1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide
描述
1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to study the physiological and biochemical effects of adenosine signaling.
科学研究应用
1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide is widely used in scientific research to study the physiological and biochemical effects of adenosine signaling. Adenosine is a signaling molecule that plays a critical role in many physiological processes, including the regulation of cardiovascular function, neurotransmission, and immune function. 1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide is a potent and selective antagonist of the adenosine A1 receptor, which is one of the four adenosine receptor subtypes. By blocking the A1 receptor, 1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide can be used to study the specific physiological and biochemical effects of adenosine signaling through this receptor subtype.
作用机制
The adenosine A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi. When adenosine binds to the A1 receptor, it activates Gi, which leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of protein kinase A (PKA) and the activation of downstream signaling pathways. 1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide acts as a competitive antagonist of the A1 receptor, binding to the receptor and preventing adenosine from binding. This leads to the inhibition of the downstream signaling pathways that are activated by adenosine signaling through the A1 receptor.
Biochemical and Physiological Effects:
1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of cardiovascular function, neurotransmission, and immune function. For example, 1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine, which are involved in the regulation of synaptic transmission and plasticity. 1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of immune function.
实验室实验的优点和局限性
One of the main advantages of using 1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its potency and selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine signaling through this receptor subtype. However, one limitation of using 1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide is its relatively short half-life, which can make it difficult to study the long-term effects of adenosine signaling. In addition, 1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide can have off-target effects on other adenosine receptor subtypes, which can complicate the interpretation of experimental results.
未来方向
There are many future directions for research on 1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide, including the development of more potent and selective A1 receptor antagonists, the study of the long-term effects of adenosine signaling through the A1 receptor, and the investigation of the role of adenosine signaling in disease states such as cancer and neurodegenerative disorders. In addition, there is a need for more research on the off-target effects of 1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide and other A1 receptor antagonists, as well as the development of new methods for studying adenosine signaling in vivo.
属性
IUPAC Name |
1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-10-15(2)12-18(11-14)26-13-24-9-8-20(23-24)21(25)22-19-7-5-6-16(3)17(19)4/h5-12H,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZDTZLBTYZRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4650987.png)
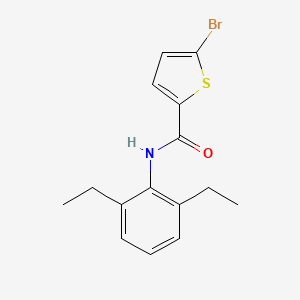
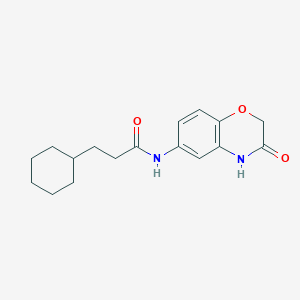
![2-[(2-aminophenyl)thio]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B4651000.png)
![3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4651007.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4651010.png)
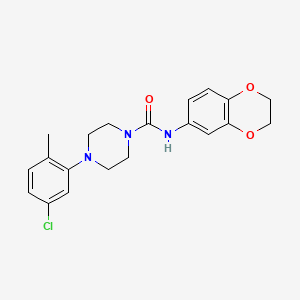
![5-(5-ethyl-2-thienyl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4651029.png)
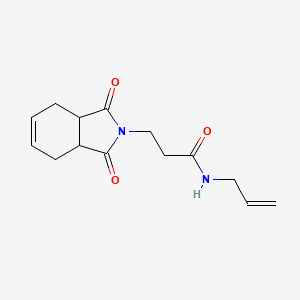
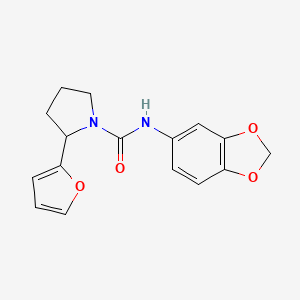
![4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4651058.png)
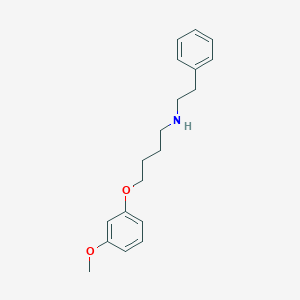
![ethyl [3-(1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B4651071.png)
